

An In-depth Technical Guide to trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid

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Compound of Interest

trans-4-
Compound Name: *(Hydroxymethyl)cyclohexanecarbo*
xylic Acid

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Abstract

This technical guide provides a comprehensive overview of **trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid**, a key chemical intermediate in the pharmaceutical industry. The document details its core physicochemical properties, provides an illustrative synthesis protocol, and explores its significant role as a structural component in the development of advanced therapeutic agents, including Very Late Antigen-4 (VLA-4) antagonists and Janus Kinase (JAK) inhibitors. This guide is intended for researchers, chemists, and professionals in drug discovery and development, offering structured data and procedural insights to support further research and application.

Core Properties and Characteristics

trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid is a bifunctional organic compound featuring a cyclohexane ring with both a carboxylic acid and a hydroxymethyl group in a trans configuration. This specific stereochemistry is often crucial for the efficacy and safety of the final drug products it is used to synthesize.

Physicochemical Properties

The key physical and chemical properties of the compound are summarized below. These values are compiled from various sources and may include predicted data.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₄ O ₃	[1]
Molecular Weight	158.19 g/mol	[1]
Melting Point	141 °C	
Boiling Point	316.6 ± 15.0 °C (Predicted)	
Density	1.152 ± 0.06 g/cm ³ (Predicted)	
Solubility	Soluble in Methanol	
Physical Form	Powder to crystal	
Storage Temperature	Room Temperature, sealed in dry conditions	[2]

Chemical Identifiers

Identifier	Value	Reference(s)
CAS Number	66185-74-8	[1][2]
IUPAC Name	trans-4-(hydroxymethyl)cyclohexane-1-carboxylic acid	[1]
InChI Key	VQMIUUBKKPIDBN-LJGSYFOKSA-N	[2]
Synonyms	4-(Hydroxymethyl)cyclohexanecarboxylic acid	[1]

Synthesis and Experimental Protocols

trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid and its derivatives are crucial building blocks. While a direct, detailed synthesis protocol for the title compound is not readily available in the search results, a general and representative procedure can be inferred from the synthesis of closely related structures, such as its derivatives or the conversion of related

precursors. A common synthetic route involves the reduction of a precursor containing a carboxylic acid or ester function.

Illustrative Experimental Protocol: Synthesis via Reduction

This protocol describes a general method for producing a trans-4-(hydroxymethyl)cyclohexane derivative from a trans-4-carboxycyclohexane precursor, which illustrates the core chemical transformation.

Objective: To reduce the carboxylic acid moiety of a cyclohexane derivative to a hydroxymethyl group.

Materials:

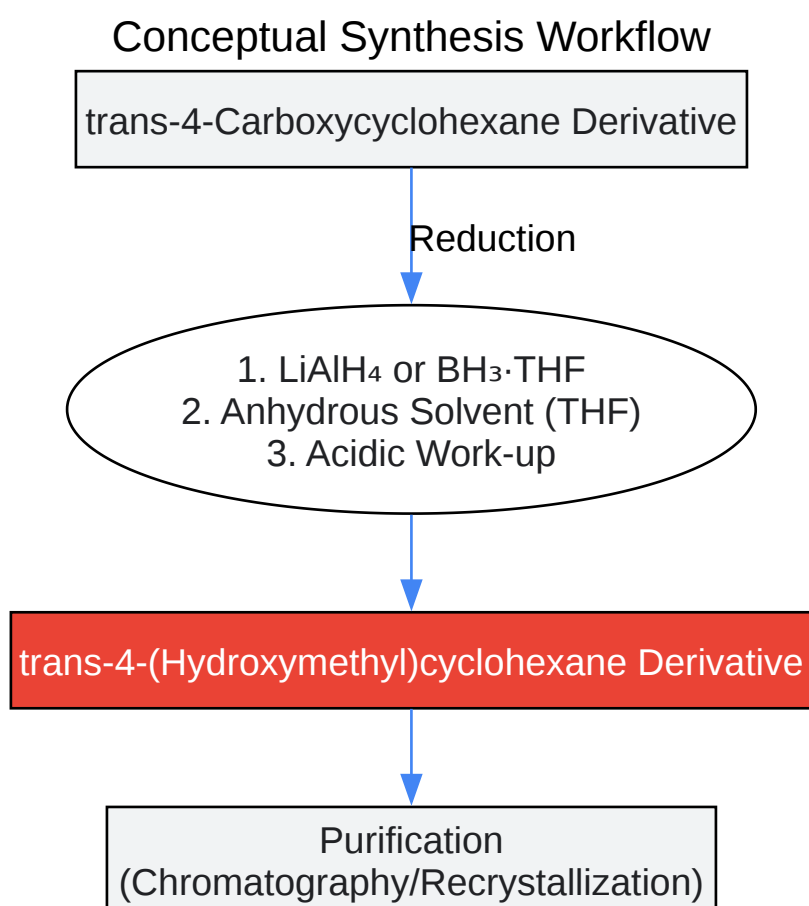
- Starting Material: A trans-4-substituted cyclohexanecarboxylic acid derivative
- Reducing Agent: e.g., Lithium aluminum hydride (LiAlH_4) or Borane-tetrahydrofuran complex ($\text{BH}_3 \cdot \text{THF}$)
- Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF)
- Quenching solution: Water, followed by a dilute acid (e.g., 1M HCl)
- Extraction solvent: Ethyl acetate
- Drying agent: Anhydrous sodium sulfate or magnesium sulfate

Procedure:

- Preparation: A reaction flask is dried and filled with an inert atmosphere (e.g., nitrogen or argon). The starting carboxylic acid derivative is dissolved in the anhydrous solvent (THF or diethyl ether).
- Reduction: The solution is cooled in an ice bath (0 °C). The reducing agent (e.g., LiAlH_4) is added portion-wise with careful stirring. The reaction is highly exothermic and produces hydrogen gas, requiring caution.

- **Reaction Monitoring:** The mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored using Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up and Quenching:** The reaction is carefully quenched by slowly adding water, followed by a dilute aqueous acid solution to neutralize the mixture and dissolve the aluminum salts.
- **Extraction:** The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine.
- **Purification:** The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be further purified by column chromatography or recrystallization to yield the pure **trans-4-(hydroxymethyl)cyclohexanecarboxylic acid** derivative.

Below is a conceptual workflow for this synthetic transformation.



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Conceptual workflow for the synthesis of a trans-4-(hydroxymethyl)cyclohexane derivative.

Biological and Pharmacological Relevance

trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid does not appear to have significant intrinsic biological activity. Instead, its importance lies in its role as a key structural scaffold and intermediate in the synthesis of complex, pharmacologically active molecules. The rigid, chair-like conformation of the cyclohexane ring and the specific trans orientation of its functional groups allow it to serve as a linker that correctly orients other pharmacophores for optimal interaction with biological targets.

Intermediate for VLA-4 Antagonists

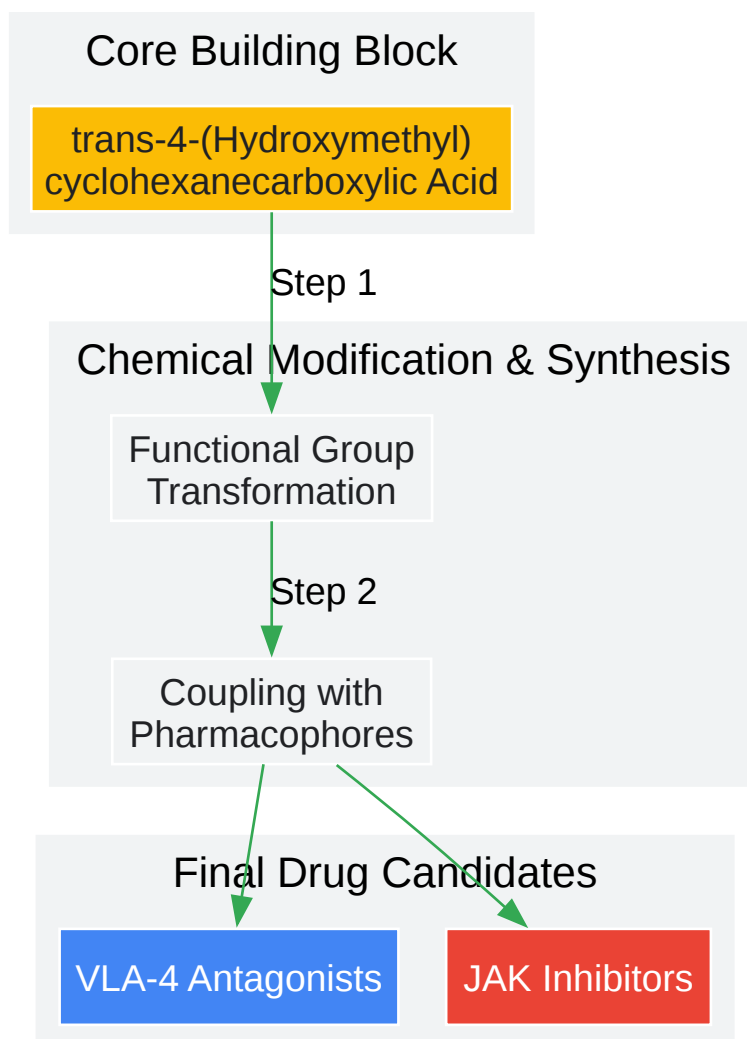
Very Late Antigen-4 (VLA-4, or integrin $\alpha_4\beta_1$) is a crucial cell adhesion molecule involved in inflammatory responses. Antagonists of VLA-4 are investigated for treating autoimmune diseases like asthma and multiple sclerosis. Several potent and orally active VLA-4 antagonists utilize the trans-4-substituted cyclohexanecarboxylic acid moiety as a core structural element. [3][4] In these molecules, the cyclohexanecarboxylic acid part often serves as the binding group that interacts with the target protein, while the hydroxymethyl position (or a derivative thereof) acts as an attachment point for other complex chemical groups that enhance potency and improve pharmacokinetic profiles. [4][5]

Precursor for Janus Kinase (JAK) Inhibitors

The Janus Kinase (JAK) family of enzymes is a critical component of signaling pathways that regulate immune cell function and inflammation. [6] Inhibitors of JAKs are used to treat rheumatoid arthritis and other autoimmune disorders. Derivatives of trans-4-aminocyclohexanecarboxylic acid, which can be synthesized from precursors like **trans-4-(hydroxymethyl)cyclohexanecarboxylic acid**, are used as intermediates in the synthesis of certain JAK inhibitors. [7][8][9] The cyclohexane ring provides a robust, non-aromatic scaffold for building these complex inhibitors.

The following diagram illustrates the logical relationship of this compound as a building block in drug development.

Role in Drug Development



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Logical relationship of the title compound as a precursor in pharmaceutical synthesis.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid** is classified with the following hazards:

- H315: Causes skin irritation.[1][2]
- H319: Causes serious eye irritation.[1][2]

Standard laboratory precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. It should be stored in a cool, dry place, sealed from moisture.[2]

Conclusion

trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid is a valuable and versatile chemical intermediate whose primary significance is derived from its application in pharmaceutical synthesis. While it lacks notable intrinsic pharmacological activity, its defined stereochemistry and bifunctional nature make it an indispensable building block for constructing complex drug molecules. Its incorporation into VLA-4 antagonists and precursors for JAK inhibitors highlights its importance in developing treatments for inflammatory and autoimmune diseases. This guide provides the foundational technical data necessary for scientists and researchers to effectively utilize this compound in their drug discovery and development endeavors.

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